4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]MORPHOLINE
Description
4-[4-(4-Methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-yl]morpholine is a heterocyclic compound featuring a thiazole core substituted with two sulfonyl groups (4-methylbenzenesulfonyl and propane-1-sulfonyl) and a morpholine ring at position 4. Its structural complexity makes it a candidate for pharmaceutical research, particularly in targeting pathways sensitive to sulfonamide-based compounds .
Properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S3/c1-3-12-26(20,21)17-18-15(16(25-17)19-8-10-24-11-9-19)27(22,23)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUAKKDFOXCGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylbenzenesulfonyl Group: This step often involves the reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propane-1-sulfonyl Group: This can be done by reacting the intermediate with propane-1-sulfonyl chloride under suitable conditions.
Morpholine Substitution: The final step involves the substitution of a leaving group on the thiazole ring with morpholine, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl groups can be reduced to sulfides under reducing conditions.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring can also interact with nucleic acids, affecting their stability and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
- 4-[4-(4-Methylbenzenesulfonyl)-2-[(4-methylphenyl)sulfanyl]-1,3-thiazol-5-yl]morpholine (CAS 557773-86-1): This analogue replaces the propane-1-sulfonyl group with a 4-methylphenylsulfanyl moiety. This modification may alter metabolic stability and binding affinity in biological systems .
- 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol: Substitutes morpholine with piperazine, introducing a secondary amine. Piperazine’s basicity contrasts with morpholine’s ether oxygen, affecting solubility and hydrogen-bonding capacity. The propane-2-ol group adds a polar hydroxyl function absent in the target compound .
Heterocyclic Core Variations
- 2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine: Replaces the thiazole ring with oxazole (oxygen instead of sulfur). Oxazole’s higher electronegativity may reduce π-π stacking interactions but improve metabolic stability.
- (5Z)-5-{[4-(Dimethylamino)phenyl]methylidene}-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one: Features a thiazolone core (with a ketone group) instead of thiazole.
Functional Group Modifications
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine :
Lacks sulfonyl groups but retains the thiazole-morpholine framework. The chlorine atom at position 2 enhances electrophilicity, making it reactive in cross-coupling reactions. This compound’s simplicity may limit bioactivity compared to the dual-sulfonyl target compound .N-[4-(Morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide :
Integrates an indole-acetamide group alongside morpholine-sulfonyl. The indole moiety enables interactions with tryptophan-binding sites, while the acetamide linker adds conformational flexibility .
Comparative Data Table
Research Findings and Implications
- Bioactivity : The dual sulfonyl groups in the target compound may enhance inhibition of enzymes like carbonic anhydrase or tyrosine kinases, where sulfonamides are common inhibitors. The propane-1-sulfonyl group could improve membrane permeability compared to bulkier aryl sulfonates .
- Morpholine’s incorporation via nucleophilic substitution is well-documented but may require protecting groups .
- Pharmacokinetics : Morpholine’s oxygen improves aqueous solubility, while the thiazole-sulfonyl combination may extend half-life by resisting oxidative metabolism. Comparatively, oxazole derivatives () might exhibit faster clearance due to higher polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
